Cas no 26193-20-4 (Arabinitol,1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-,5-(dihydrogen phosphate))

Arabinitol,1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-,5-(dihydrogen phosphate) structure
26193-20-4 structure
Nome del prodotto:Arabinitol,1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-,5-(dihydrogen phosphate)
Numero CAS:26193-20-4
MF:C17H21N4O9P
MW:456.343805074692
CID:255914
PubChem ID:710

Arabinitol,1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-,5-(dihydrogen phosphate) Proprietà chimiche e fisiche

Nomi e identificatori

    • Arabinitol,1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-,5-(dihydrogen phosphate)
    • [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
    • Flanin
    • Flavine mononucleotide
    • flavinmononucleotide
    • Flavol
    • O5'-phosphono-riboflavin
    • riboflavin 5' phosphate
    • Riboflavin mononucleotide
    • Riboflavin monophosphate
    • riboflavin-5'-monophosphate
    • Riboflavine 5'-phosphate
    • Riboflavine monophosphate
    • Riboflavine phosphate
    • riboflavine-5'-monophosphate
    • Vitamin B2 phosphate
    • Riboflavine 5'-(dihydrogen phosphate)
    • 26193-20-4
    • Riboflavine-5'-phosphate
    • Riboflavin, 5'-(dihydrogenphosphate)-
    • DTXSID80274282
    • NCGC00159494-03
    • NS00014334
    • 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol
    • Pentitol, 1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-, 5-(dihydrogen phosphate)
    • NSC77360
    • BRN 0068086
    • [5-(7,8-dimethyl-2,4-dioxo-benzo[g]pteridin-10-yl)-2,3,4-trihydroxy-pentyl] dihydrogen phosphate
    • DTXSID30859285
    • bmse000257
    • NSC-77360
    • SCHEMBL1532396
    • Inchi: InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)
    • Chiave InChI: FVTCRASFADXXNN-UHFFFAOYSA-N
    • Sorrisi: OP(OCC(C(C(CN1C2C=C(C(=CC=2N=C2C(NC(N=C12)=O)=O)C)C)O)O)O)(O)=O

Proprietà calcolate

  • Massa esatta: 456.10500
  • Massa monoisotopica: 456.105
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 7
  • Complessità: 844
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _2.6
  • Superficie polare topologica: 202A^2

Proprietà sperimentali

  • PSA: 217.90000
  • LogP: -1.55820
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd